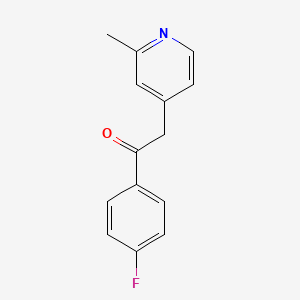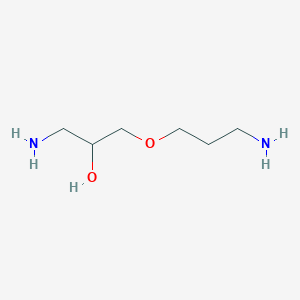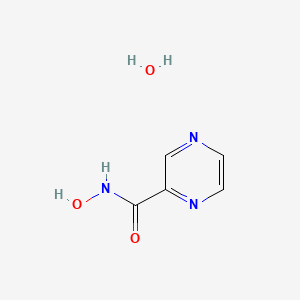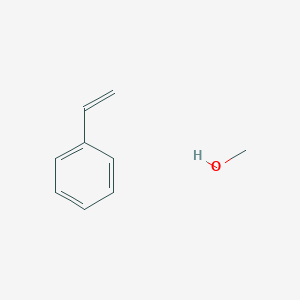
Styrene methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Styrene methanol is an organic compound that is a derivative of styrene, a key building-block chemical used in the production of polymers. This compound is produced through the side-chain alkylation of toluene with methanol. This compound has significant application value in various industries, including the production of polymers and other chemical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Styrene methanol is typically synthesized through the side-chain alkylation of toluene with methanol. This process involves the use of various catalysts, including modified X zeolite catalysts, composite zeolite catalysts, carbon-based catalysts, metal oxide catalysts, and N-doped catalysts . The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fixed-bed reactors and membrane processes for the separation of reaction products. The optimization of reactors and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Styrene methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include ethylbenzene, formaldehyde, and other derivatives. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Styrene methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of styrene methanol involves its interaction with various molecular targets and pathways. The compound can undergo side-chain alkylation reactions, leading to the formation of various products. The specific molecular targets and pathways involved depend on the reaction conditions and the presence of catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene methanol can be compared with other similar compounds, such as:
Ethylbenzene: An organic compound with the chemical formula C₆H₅CH₂CH₃, used in the production of styrene.
Phenylethylene: Another name for styrene, highlighting its vinyl group as a substituent on benzene.
Uniqueness
This compound is unique due to its specific synthetic route involving the side-chain alkylation of toluene with methanol. This process offers a potential one-step alternative to the conventional two-step route for producing styrene, making it a valuable compound in various industrial applications .
Eigenschaften
CAS-Nummer |
444843-35-0 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
methanol;styrene |
InChI |
InChI=1S/C8H8.CH4O/c1-2-8-6-4-3-5-7-8;1-2/h2-7H,1H2;2H,1H3 |
InChI-Schlüssel |
DXYFFDHUTOBVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CO.C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


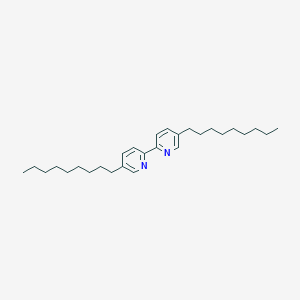
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)
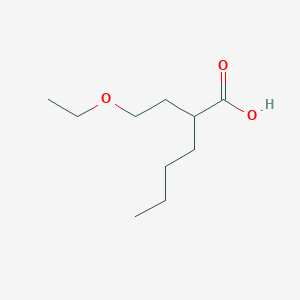
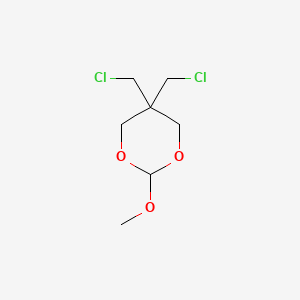
![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
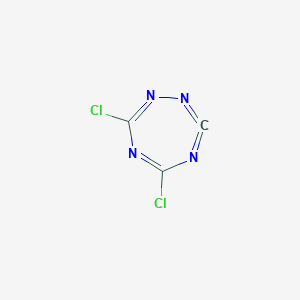
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
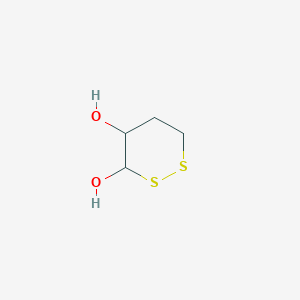
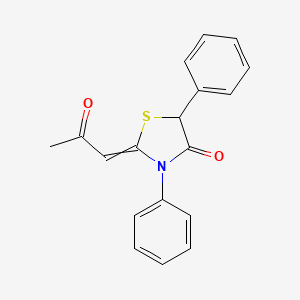
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
